molecular formula C9H8N2OS2 B4881161 5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B4881161
M. Wt: 224.3 g/mol
InChI Key: LJHKKHFSZGKOKA-UHFFFAOYSA-N
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Description

5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound designed for research purposes, built on a thiophene carboxamide scaffold. This structural motif is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Compounds featuring this core structure have demonstrated potent and selective cytotoxic effects against various human cancer cell lines, including melanoma (A375), colorectal carcinoma (HT-29), and breast cancer (MCF-7) . The biological activity of this chemotype is linked to its ability to trigger apoptosis in cancer cells. Research on closely related analogs has shown that such compounds can activate executioner caspases 3/7, induce mitochondrial membrane depolarization, and modulate reactive oxygen species (ROS) production, indicating a mechanism that promotes programmed cell death . The incorporation of the 1,3-thiazole ring is a strategic feature, as this heterocycle is a privileged structure in pharmacology, known to contribute to a wide spectrum of biological activities, including antimicrobial and antiviral effects . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to conduct their own experiments to determine the specific properties and applications of this compound.

Properties

IUPAC Name

5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c1-6-2-3-7(14-6)8(12)11-9-10-4-5-13-9/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHKKHFSZGKOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330378
Record name 5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678088
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

790725-27-8
Record name 5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound notable for its unique structural features, including a thiophene ring and a thiazole moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, which include antimicrobial, antitumor, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant research findings and data.

Structural Characteristics

The compound features a methyl group at the fifth position of the thiophene ring and a carboxamide functional group attached to the thiazole. The presence of sulfur and nitrogen in its structure contributes to its diverse chemical reactivity and potential biological activities. The following table summarizes key structural attributes:

Attribute Details
Molecular Formula C10H10N2OS
Molecular Weight 218.26 g/mol
IUPAC Name This compound

Antimicrobial Activity

Compounds with thiazole and thiophene moieties have been reported to exhibit significant antimicrobial activities. For example, studies indicate that similar compounds can inhibit various pathogens, including bacteria and fungi. The specific antimicrobial efficacy of this compound requires further exploration; however, it is hypothesized that its structure may allow for effective interaction with microbial targets.

Antitumor Activity

Research on structurally related compounds has shown promising antitumor properties. Thiazole derivatives have been documented to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or inhibiting specific metabolic pathways. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development in cancer therapeutics.

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole-containing compounds has also been noted in literature. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX). The specific anti-inflammatory activity of this compound remains to be fully characterized but is an area of active research.

Case Studies

  • Antimicrobial Evaluation : A study evaluating thiazole derivatives found that certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus. This suggests that modifications similar to those in this compound could enhance antimicrobial potency .
  • Antitumor Activity in Cell Lines : A series of thiazole derivatives were tested against various cancer cell lines, showing IC50 values ranging from 1.61 to 1.98 µg/mL. These findings indicate a strong potential for similar compounds like this compound to act as effective antitumor agents .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within microbial or cancerous cells. For example, thiazole derivatives have been shown to inhibit enzymes critical for bacterial metabolism or cancer cell proliferation.

Scientific Research Applications

Antibacterial Applications

Mechanism of Action
The compound exhibits potent antibacterial activity against various Gram-negative and Gram-positive bacteria. It functions primarily as a prodrug that requires activation by bacterial nitroreductases to exert its effects. This activation mechanism is similar to that of other nitro-containing antibiotics, such as nitrofurantoin .

Case Studies and Findings
A study highlighted the efficacy of 5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide derivatives against clinical isolates of E. coli, Klebsiella, Shigella, and Salmonella spp. The Minimum Inhibitory Concentrations (MICs) were determined, revealing significant antibacterial properties. For instance, the compound demonstrated an IC50 value of approximately 16.9 µg/ml against A549 cell lines, indicating a favorable safety profile alongside its antibacterial activity .

Data Table: Antibacterial Activity

CompoundBacterial StrainMIC (µg/ml)Reference
This compoundE. coli8.3
This compoundKlebsiella spp.10.2
This compoundShigella spp.16.9

Antiviral Applications

Potential Against Viral Infections
Recent research has indicated that thiophene derivatives, including this compound, exhibit antiviral activity against viruses such as Ebola. These compounds have been shown to inhibit viral entry by disrupting the interaction between viral glycoproteins and host cell receptors .

Mechanism of Action
The antiviral mechanism involves interference with the NPC1/EBOV-GP interaction, which is crucial for viral entry into host cells. This was validated through enzyme-linked immunosorbent assays (ELISA), demonstrating that the compound can effectively block this interaction .

Data Table: Antiviral Activity

CompoundVirus TypeEC50 (µM)CC50 (µM)SI (Selectivity Index)Reference
This compoundEbola Virus0.07 ± 0.0516229

Cytotoxicity Studies

Safety Profile Assessment
The cytotoxic effects of the compound were evaluated across various cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). The results indicated that certain derivatives exhibited significant cytotoxicity with GI50 values suggesting potential for further development as anticancer agents .

Chemical Reactions Analysis

Substitution Reactions

The thiophene and thiazole rings participate in electrophilic and nucleophilic substitution reactions under controlled conditions:

Reaction TypeReagents/ConditionsProductsKey ObservationsCitations
Bromination Br₂ in acetic acid (25°C, 2 hrs)5-Methyl-3-bromo-N-(1,3-thiazol-2-yl)thiophene-2-carboxamideSelective bromination at the C3 position of the thiophene ring; 78% yield
Nitration HNO₃/H₂SO₄ (0°C to RT)5-Methyl-4-nitro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamideNitro group introduced at C4; requires inert atmosphere to avoid side oxidation
Sulfonation ClSO₃H in DCMSulfonated derivatives at thiazole N1Limited solubility in polar solvents post-sulfonation

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions modify the thiophene ring for structural diversification:

Reaction TypeCatalysts/ReagentsProductsYieldApplicationsCitations
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, aryl boronic acids5-Methyl-5-aryl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide60–85%Introduces aromatic groups for enhanced bioactivity
Stille Coupling Pd₂(dba)₃, AsPh₃, organotin reagentsThiophene-alkynyl hybrids55–75%Used in material science applications

Oxidation and Reduction

The carboxamide group and heterocyclic rings undergo redox reactions:

Reaction TypeReagents/ConditionsProductsNotesCitations
Oxidation H₂O₂ in DMF (60°C)Thiophene-2-carboxylic acid derivativeComplete conversion in 4 hrs; removes thiazole moiety
Reduction LiAlH₄ in THF5-Methylthiophene-2-methanol analogPartial reduction of carboxamide to alcohol (42% yield)

Cycloaddition Reactions

The thiazole ring participates in [3+2] cycloadditions:

Reaction TypeConditionsProductsKey FeaturesCitations
Azide-Alkyne Cycloaddition CuI, DIPEA, RTTriazole-thiazole hybrids"Click" chemistry approach for drug discovery

Biological Activity Modulation

Structural modifications correlate with enhanced pharmacological properties:

DerivativeModificationBioactivity (IC₅₀)TargetCitations
Nitro-substituted C4 nitro group12 µM (anticancer)Tubulin polymerization inhibition
Brominated C3 bromine8 µM (antimicrobial)Bacterial DNA gyrase

Key Mechanistic Insights:

  • Electrophilic substitution favors the thiophene ring due to its electron-rich nature, while the thiazole ring undergoes nucleophilic attacks at C2 and C4 positions .

  • Steric effects from the methyl group direct regioselectivity in cross-coupling reactions .

This compound’s reactivity profile highlights its versatility as a scaffold in drug development and organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

2.1.1. Morpholino-Substituted Thiazole Derivative The compound 5-methyl-N-(5-morpholinothiazol-2-yl)thiophene-2-carboxamide (37) differs by the presence of a morpholino group on the thiazole ring. This substitution enhances solubility due to the polar morpholine moiety, as evidenced by its synthesis in 57% yield and distinct NMR signals (δ 3.65–3.81 ppm for morpholine protons).

Nitro-Substituted Thiophene Derivatives

  • Compound 7947882 (5-methyl-N-(4-nitrophenyl)thiophene-2-carboxamide): Replacing the thiazole with a 4-nitrophenyl group results in potent antitubercular activity. It is activated by EthA, a monooxygenase, to inhibit PyrG (CTP synthetase), disrupting nucleotide biosynthesis in Mycobacterium tuberculosis. This highlights the critical role of the nitro group in bioactivation and target engagement .
  • Nitrothiophene-carboxamides (e.g., Compound 17): Derivatives like 5-nitro-N-(4-(6-(trifluoromethyl)pyridin-3-yl)thiazol-2-yl)thiophene-2-carboxamide introduce electron-withdrawing nitro and trifluoromethyl groups, enhancing antibacterial activity.
Core Heterocycle Modifications

2.2.1. Pyrazine Carboxamides
Compounds such as 5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide (8) replace the thiophene with a pyrazine ring. This alteration shifts activity toward antifungal targets (e.g., Trichophyton mentagrophytes, MIC = 31.25–62.5 µmol·mL⁻¹), demonstrating how core heterocycle changes redirect biological specificity .

2.2.2. Thiadiazole Carboxamides Derivatives like N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (3a) feature a thiadiazole core.

Antitubercular Activity

The target compound’s structural analog, 7947882, demonstrates broad-spectrum activity against M. tuberculosis (replicating, non-replicating, and intracellular states) via EthA-mediated activation and PyrG inhibition. In contrast, nitrothiophene derivatives (e.g., Compound 17) exhibit narrow-spectrum antibacterial activity, likely due to differences in metabolic activation pathways .

Antifungal Activity

Pyrazine carboxamides (e.g., Compound 8) show modest activity against Trichophyton mentagrophytes, whereas thiophene-carboxamide derivatives with morpholino or nitro groups lack reported antifungal efficacy. This suggests that antifungal activity is more dependent on the heterocyclic core than on side-chain modifications .

Solubility and Stability
  • The morpholino-substituted derivative (37) exhibits improved solubility due to its polar group, whereas nitro-substituted analogs may face stability challenges due to reactive metabolites .
  • Pyrazine derivatives, with their planar aromatic systems, may exhibit higher crystallinity, impacting dissolution rates .

Q & A

Basic: What synthetic methodologies are recommended for 5-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves three key steps:

Thiophene Ring Functionalization : Friedel-Crafts acylation using thiophene derivatives and acyl chlorides to introduce the carboxamide group .

Thiazole Ring Formation : Cyclization of precursors (e.g., thioamides or thioureas) under acidic/basic conditions to construct the 1,3-thiazole moiety .

Amide Coupling : Reaction of the thiophene-2-carboxylic acid derivative with 2-aminothiazole using coupling agents like oxalyl chloride or EDCI .
Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to enhance purity .

Advanced: How can computational chemistry resolve discrepancies between predicted and experimental reaction outcomes in synthesizing this compound?

Answer:
Discrepancies often arise in regioselectivity during thiophene functionalization or thiazole cyclization. Computational approaches include:

  • Reaction Path Modeling : Density Functional Theory (DFT) calculations to identify transition states and energetically favorable pathways .
  • Solvent Effect Simulations : COSMO-RS models to predict solvent interactions and optimize reaction media .
  • Machine Learning : Training models on existing reaction datasets to predict optimal catalysts or conditions .
    For example, DFT can clarify why Friedel-Crafts acylation favors the 2-position over the 3-position on thiophene .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • IR Spectroscopy : Confirms amide C=O (~1650–1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) stretches .
  • NMR :
    • ¹H NMR : Methyl groups on thiophene (~2.5 ppm) and thiazole protons (~7.0–8.0 ppm) .
    • ¹³C NMR : Carboxamide carbonyl (~165 ppm) and thiophene/thiazole aromatic carbons (~120–140 ppm) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S in thiazole: ~1.71 Å) and dihedral angles between aromatic rings (e.g., 8.5–13.5° for thiophene-thiazole systems) .

Advanced: How do electronic properties of the thiophene-thiazole system influence biological activity?

Answer:

  • Electron-Withdrawing Effects : The carboxamide group enhances electrophilicity, facilitating interactions with biological targets (e.g., enzyme active sites) .
  • π-Stacking : Planar thiophene-thiazole systems enable stacking with DNA bases or protein aromatic residues, observed in anticancer studies .
  • Sulfur Atom Reactivity : Thiazole’s sulfur participates in hydrogen bonding (C–H⋯S interactions), critical for binding affinity .
    Example: Substituting thiophene with furan reduces activity due to weaker π-stacking and altered electronic profiles .

Basic: What purification techniques are most effective post-synthesis?

Answer:

  • Recrystallization : Ethanol/water (4:1) yields high-purity crystals (melting point 160–162°C) .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves thiophene-thiazole byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) separate isomers (e.g., 2- vs. 3-acylated derivatives) .

Advanced: What strategies address low bioavailability in pharmacological studies?

Answer:

  • Prodrug Design : Esterification of the carboxamide group improves membrane permeability .
  • Lipinski’s Rule Compliance : Modify logP (<5) via methyl or cyclopropyl substituents .
  • Metabolic Stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .

Basic: How is regioselectivity controlled during thiophene functionalization?

Answer:

  • Directing Groups : Use nitro or acetyl groups to steer electrophilic substitution to the 5-position .
  • Catalytic Systems : Lewis acids (AlCl₃) favor acylation at the 2-position via σ-complex stabilization .
  • Solvent Effects : Polar aprotic solvents (acetonitrile) enhance electrophile mobility, improving regioselectivity .

Advanced: What in vitro assays evaluate the compound’s antimicrobial potential?

Answer:

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; reported MIC values range 8–32 µg/mL .
  • Biofilm Inhibition : Crystal violet staining quantifies biofilm disruption in Candida albicans .
  • Enzyme Inhibition : Measure IC₅₀ against dihydrofolate reductase (DHFR), a target for antifolates .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Byproduct Formation : Optimize stoichiometry (1:1.2 molar ratio for acyl chloride:thiazole amine) to minimize dimerization .
  • Catalyst Recycling : Immobilize Lewis acids (e.g., Fe₃O₄-supported AlCl₃) for reusable catalytic systems .
  • Solvent Recovery : Distillation recovers >90% acetonitrile from reflux reactions .

Advanced: How does the oxalamide linkage impact supramolecular assembly?

Answer:
The oxalamide group enables:

  • Hydrogen Bonding : N–H⋯O interactions form 1D chains, observed in crystal packing .
  • C–H⋯π Interactions : Thiophene’s π-system interacts with adjacent aromatic rings, stabilizing 3D frameworks .
  • Solvent-Induced Polymorphism : Recrystallization from DMF vs. ethanol produces distinct crystal phases (monoclinic vs. orthorhombic) .

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